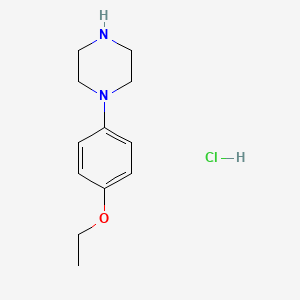
1-(4-Ethoxyphenyl)piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxyphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C12H18N2OClH It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions
Métodos De Preparación
The synthesis of 1-(4-Ethoxyphenyl)piperazine hydrochloride typically involves the reaction of 4-ethoxyaniline with piperazine. The process can be summarized as follows:
Starting Materials: 4-ethoxyaniline and piperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Procedure: 4-ethoxyaniline is reacted with piperazine in the presence of a solvent. The mixture is heated under reflux for several hours to ensure complete reaction.
Isolation: The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-(4-Ethoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace hydrogen atoms. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Ethoxyphenyl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions, including neurological disorders.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to modulate the activity of certain neurotransmitters, such as serotonin and dopamine .
Comparación Con Compuestos Similares
1-(4-Ethoxyphenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)piperazine: This compound has a methoxy group instead of an ethoxy group, leading to different chemical and biological properties.
1-(4-Chlorophenyl)piperazine: The presence of a chlorine atom in place of the ethoxy group results in distinct reactivity and applications.
1-(4-Fluorophenyl)piperazine: The fluorine atom imparts unique characteristics, making it useful in different research and industrial contexts
Propiedades
Número CAS |
897671-01-1 |
|---|---|
Fórmula molecular |
C12H19ClN2O |
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
1-(4-ethoxyphenyl)piperazine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-2-15-12-5-3-11(4-6-12)14-9-7-13-8-10-14;/h3-6,13H,2,7-10H2,1H3;1H |
Clave InChI |
ZLSUVWJQZDSRLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)N2CCNCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-hydroxyspiro[chromene-2,4'-piperidin]-4-(3H)-one](/img/structure/B11723414.png)
![N-methyl-2-[4-(piperazin-1-yl)phenyl]acetamide](/img/structure/B11723421.png)
![(S)-4-[(R)-1-(tert-Butoxy)ethyl]oxazolidine-2,5-dione](/img/structure/B11723426.png)





![3-[3-(ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B11723452.png)

![1-[(1R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11723461.png)



